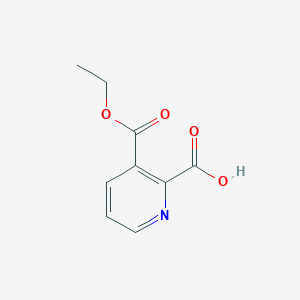

3-(Ethoxycarbonyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Ethoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an ethoxycarbonyl group attached to the third position of the picolinic acid structure

Mecanismo De Acción

Target of Action

The primary target of 3-(Ethoxycarbonyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs, which leads to a change in their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is a key aspect of its antiviral activity .

Biochemical Pathways

It plays a key role in zinc transport, which is crucial for the function of various enzymes and transcription factors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its antiviral activity. It has been shown to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Análisis Bioquímico

Biochemical Properties

Picolinic acid, from which it is derived, is known to play a key role in zinc transport . It acts as an anti-infective and immunomodulator and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Cellular Effects

Picolinic acid has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Metabolic Pathways

Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)picolinic acid typically involves the esterification of picolinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(Ethoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted picolinic acid derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

3-(Ethoxycarbonyl)picolinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in coordination chemistry for the preparation of metal complexes.

Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparación Con Compuestos Similares

3-(Ethoxycarbonyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

Picolinic acid: The parent compound with a carboxylic acid group at the second position.

Nicotinic acid: An isomer with the carboxylic acid group at the third position.

Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.

Uniqueness

The presence of the ethoxycarbonyl group at the third position in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its isomers. This makes it a valuable compound for specific applications where these properties are advantageous.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and a valuable tool in research and development.

Actividad Biológica

3-(Ethoxycarbonyl)picolinic acid, also known as ethyl 3-pyridinecarboxylate, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C_9H_9NO_2

- Molecular Weight : 165.17 g/mol

- CAS Number : 887587-64-6

The structure of this compound features a pyridine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Picolinic acid and its derivatives have shown antimicrobial effects against various bacterial strains. A study investigating the antimicrobial activity of picolinic acid indicated that it possesses significant inhibitory effects against Gram-positive bacteria, while showing less activity against Gram-negative strains . The presence of the ethoxycarbonyl group in this compound may enhance its antimicrobial efficacy due to increased lipophilicity, potentially allowing better membrane penetration.

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : By compromising the integrity of viral membranes, similar compounds have been shown to prevent viral entry into host cells.

- Enzyme Inhibition : The interaction with specific enzymes or receptors involved in cellular pathways can lead to modulation of biological processes, including inflammation and infection responses.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a notable study, picolinic acid was tested against various enveloped viruses, including SARS-CoV-2. The results showed a reduction in viral load by approximately 99% at non-toxic concentrations . While specific data on this compound remains scarce, these findings suggest that derivatives may similarly affect viral replication and entry mechanisms.

Propiedades

IUPAC Name |

3-ethoxycarbonylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)6-4-3-5-10-7(6)8(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINXSNWRISYGPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.